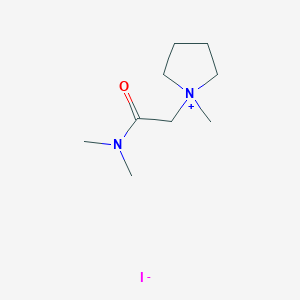
3,3'-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester is a complex organic compound characterized by its unique thiazolidine ring structure
Méthodes De Préparation
The synthesis of 3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethylenediamine with 4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring structure allows it to bind to active sites, potentially inhibiting or modifying enzyme activity. Pathways involved in its action may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazolidine derivatives, such as:
- 4-Hydroxy-2-thioxo-5-thiazolidinecarboxylic acid
- 3,3’-Thiodipropionic acid
- 2-Mercaptobenzothiazole Compared to these compounds, 3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester is unique due to its ethylene linkage and diethyl ester groups, which may confer different chemical properties and biological activities.
Propriétés
Numéro CAS |
23509-81-1 |
|---|---|
Formule moléculaire |
C16H24N2O6S4 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
ethyl 3-[2-(5-ethoxycarbonyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C16H24N2O6S4/c1-5-23-11(19)9-15(3,21)17(13(25)27-9)7-8-18-14(26)28-10(16(18,4)22)12(20)24-6-2/h9-10,21-22H,5-8H2,1-4H3 |
Clé InChI |
FONUDMIOOCPPCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(N(C(=S)S1)CCN2C(=S)SC(C2(C)O)C(=O)OCC)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)









